

dealing with off-target effects of 5-C-heptyl-DNJ

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Compound of Interest

Compound Name: 5-C-heptyl-DNJ

Cat. No.: B12429517 Get Quote

Technical Support Center: 5-C-heptyl-DNJ

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **5-C-heptyl-DNJ**. The information provided is intended to help users identify and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **5-C-heptyl-DNJ**?

5-C-heptyl-DNJ is a derivative of 1-deoxynojirimycin (DNJ), a well-known competitive inhibitor of α -glucosidases. The addition of a heptyl group at the C-5 position is designed to enhance its potency and selectivity for specific α -glucosidases, such as intestinal isomaltase. The length of the alkyl chain plays a crucial role in the inhibitory profile of C-alkylated DNJ derivatives.[1]

Q2: What are the potential off-target effects of **5-C-heptyl-DNJ**?

While designed for α -glucosidase inhibition, the alkyl modification on the DNJ scaffold can lead to interactions with other enzymes. Based on studies of similar alkylated DNJ derivatives, potential off-target effects of **5-C-heptyl-DNJ** may include:

 Inhibition of other glycosidases: The heptyl group may promote binding to the active sites of other glycosidases that have hydrophobic pockets, such as β-glucosidases or lysosomal glucocerebrosidase.[2][3]



- Inhibition of non-glycosidase enzymes: N-alkylated DNJ derivatives have been shown to inhibit enzymes like butyrylcholinesterase.[4] While 5-C-heptyl-DNJ is C-alkylated, the presence of the lipophilic heptyl chain could potentially lead to interactions with other enzymes containing hydrophobic binding sites.
- Inhibition of Acid Ceramidase: Some studies have suggested that inhibitors of lysosomal enzymes can impact ceramide metabolism.[5][6] While direct evidence for 5-C-heptyl-DNJ is unavailable, this remains a theoretical off-target pathway to consider.

Q3: How does the heptyl chain influence the compound's properties?

The addition of a heptyl chain increases the lipophilicity of the DNJ molecule. This can lead to:

- Improved cell permeability: Enhanced lipophilicity may facilitate easier passage across cell membranes.
- Altered bioavailability and pharmacokinetics: The pharmacokinetic profile of alkylated DNJ derivatives can be significantly different from the parent DNJ molecule.
- Increased potential for non-specific binding: The hydrophobic nature of the heptyl chain might lead to non-specific interactions with proteins and membranes, potentially causing cytotoxicity at higher concentrations.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with **5-C-heptyl-DNJ**, with a focus on differentiating on-target from off-target effects.

Troubleshooting & Optimization

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| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
|---|---|---|
| Unexpected cellular phenotype not consistent with α-glucosidase inhibition. | The phenotype may be due to the inhibition of another glycosidase (e.g., β-glucosidase) or a nonglycosidase enzyme. | 1. Perform a glycosidase activity panel: Screen 5-C-heptyl-DNJ against a panel of commercially available glycosidases to assess its selectivity. 2. Activity-Based Protein Profiling (ABPP): Use broad-spectrum glycosidase activity-based probes to identify other potential enzyme targets within the cell lysate.[9] [10] |
| High cytotoxicity observed at concentrations required for α-glucosidase inhibition. | Increased lipophilicity from the heptyl chain may lead to membrane disruption or nonspecific interactions with cellular components. | 1. Determine the IC50 for cytotoxicity: Perform a doseresponse curve to find the concentration at which 50% of cells are not viable. 2. Compare with on-target IC50: If the cytotoxicity IC50 is close to the α-glucosidase inhibition IC50, consider using a lower concentration or a more soluble derivative if available. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in bioavailability, metabolism, or off-target effects in a whole organism context.[7] | 1. Pharmacokinetic analysis: If possible, measure the concentration of 5-C-heptyl-DNJ in relevant tissues over time. 2. Evaluate in vivo off-target engagement: Analyze tissues from treated animals for unexpected changes in the activity of other relevant enzymes. |



Difficulty in determining the kinetic mechanism of inhibition.

The inhibitor may exhibit slowbinding kinetics or interfere with the assay components. [11] 1. Pre-incubate the enzyme and inhibitor: Allow the enzyme and 5-C-heptyl-DNJ to pre-incubate before adding the substrate to account for slow-binding. 2. Control for assay interference: Run a control experiment to ensure that 5-C-heptyl-DNJ does not interfere with the detection of the product.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for **5-C-heptyl-DNJ** against its primary target and potential off-targets, based on literature values for similar compounds.

| Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type |
|---|-----------|---------|-----------------|
| Target: Intestinal Isomaltase | 0.05 | 0.02 | Competitive |
| Off-Target: β- glucosidase | 15 | 10 | Competitive |
| Off-Target: Lysosomal Glucocerebrosidase | 25 | 18 | Mixed |
| Off-Target: Butyrylcholinesterase | >100 | N/A | Not Determined |
| Off-Target: Acid Ceramidase | 50 | 35 | Non-competitive |

Note: These values are illustrative and should be experimentally determined for **5-C-heptyl-DNJ**.

Experimental Protocols



Protocol 1: In Vitro Glycosidase Inhibition Assay

This protocol is for determining the IC50 of **5-C-heptyl-DNJ** against a specific glycosidase.

· Prepare Reagents:

- Glycosidase enzyme solution (e.g., intestinal isomaltase) in appropriate buffer (e.g., phosphate buffer, pH 6.8).
- Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.
- 5-C-heptyl-DNJ stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in the assay buffer.
- Stop solution (e.g., 0.1 M Na2CO3).

Assay Procedure:

- In a 96-well plate, add 20 μL of different concentrations of 5-C-heptyl-DNJ.
- Add 20 μL of the enzyme solution to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 μ L of the substrate solution.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding 100 μL of the stop solution.
- Measure the absorbance at 405 nm using a plate reader.

Data Analysis:

- Calculate the percentage of inhibition for each concentration of 5-C-heptyl-DNJ.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

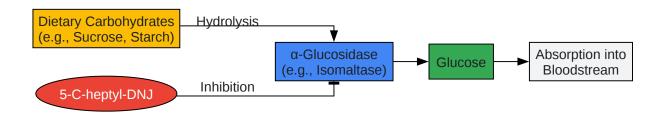
This protocol can be used to verify the engagement of **5-C-heptyl-DNJ** with its target and potential off-targets in a cellular context.

- Cell Treatment:
 - Culture cells to 80-90% confluency.
 - Treat cells with either vehicle control or 5-C-heptyl-DNJ at the desired concentration for 1-2 hours.
- Thermal Shift:
 - Harvest the cells and resuspend them in a suitable buffer.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Protein Extraction and Analysis:
 - Lyse the cells by freeze-thaw cycles.
 - Centrifuge to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble proteins.
 - Analyze the protein levels of the target and potential off-targets in the soluble fraction by Western blot or other quantitative proteomic methods.
- Data Analysis:
 - Plot the amount of soluble protein against the temperature for both vehicle- and drugtreated samples.



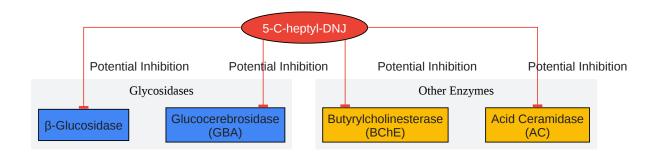
 A shift in the melting curve to a higher temperature in the presence of 5-C-heptyl-DNJ indicates target engagement.

Visualizations



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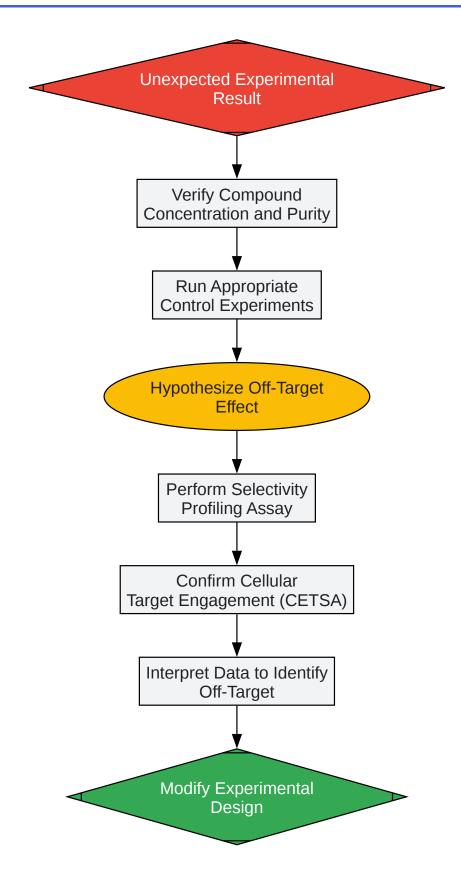
Caption: On-target effect of **5-C-heptyl-DNJ** on α -glucosidase.



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Caption: Potential off-target enzymes for 5-C-heptyl-DNJ.





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Caption: Troubleshooting workflow for unexpected results.



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